4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE
Overview
Description
4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE is a complex organic compound that features a piperazine ring substituted with a 2,5-dichlorophenyl group and a morpholine ring connected via a sulfonyl linkage
Preparation Methods
The synthesis of 4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE typically involves multiple steps, starting with the preparation of the piperazine and morpholine intermediates. The key steps include:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihalide.
Substitution with 2,5-Dichlorophenyl Group: The piperazine intermediate undergoes a nucleophilic aromatic substitution reaction with 2,5-dichlorobenzene.
Sulfonylation: The substituted piperazine is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Morpholine: Finally, the sulfonylated piperazine is coupled with morpholine under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound’s unique structure makes it a candidate for use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Researchers explore its interactions with biological systems to understand its potential therapeutic effects and toxicity.
Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in various chemical syntheses.
Mechanism of Action
The mechanism of action of 4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE can be compared with similar compounds, such as:
4-{[4-(2,4-DICHLOROPHENYL)PIPERAZINO]SULFONYL}MORPHOLINE: Differing in the position of the chlorine atoms on the phenyl ring, which may affect its reactivity and biological activity.
4-{[4-(2,5-DICHLOROPHENYL)PIPERAZINO]SULFONYL}PYRROLIDINE: Featuring a pyrrolidine ring instead of a morpholine ring, which can influence its chemical properties and applications.
Properties
IUPAC Name |
4-[4-(2,5-dichlorophenyl)piperazin-1-yl]sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2N3O3S/c15-12-1-2-13(16)14(11-12)17-3-5-18(6-4-17)23(20,21)19-7-9-22-10-8-19/h1-2,11H,3-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYNAPXJJEAZXQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC(=C2)Cl)Cl)S(=O)(=O)N3CCOCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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